4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione
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Overview
Description
4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione is a complex organic compound characterized by its unique structure, which includes two amino groups and two hexyloxyphenoxy groups attached to a naphthalene-1,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene-1,5-dione core, followed by the introduction of the amino groups and the hexyloxyphenoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hexyloxyphenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the hexyloxyphenoxy groups can interact with hydrophobic regions. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,5-Diaminonaphthalene: Similar in structure but lacks the hexyloxyphenoxy groups.
2,3-Diaminonaphthalene: Another isomer with different positioning of the amino groups.
1,8-Diaminonaphthalene: Contains amino groups at different positions on the naphthalene ring.
Uniqueness
4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione is unique due to the presence of both amino and hexyloxyphenoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, making it a compound of significant interest.
Properties
CAS No. |
91034-33-2 |
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Molecular Formula |
C34H40N2O6 |
Molecular Weight |
572.7 g/mol |
IUPAC Name |
8-amino-3,7-bis(4-hexoxyphenoxy)-5-hydroxy-4-iminonaphthalen-1-one |
InChI |
InChI=1S/C34H40N2O6/c1-3-5-7-9-19-39-23-11-15-25(16-12-23)41-29-21-27(37)32-31(33(29)35)28(38)22-30(34(32)36)42-26-17-13-24(14-18-26)40-20-10-8-6-4-2/h11-18,21-22,35,38H,3-10,19-20,36H2,1-2H3 |
InChI Key |
NKMFYNUXFWNHGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OC2=CC(=O)C3=C(C2=N)C(=CC(=C3N)OC4=CC=C(C=C4)OCCCCCC)O |
Origin of Product |
United States |
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